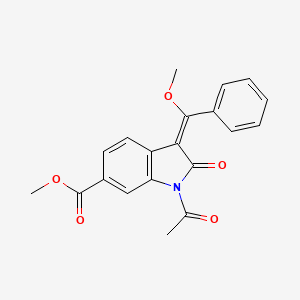

(E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic identification of (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound is officially designated with the Chemical Abstracts Service registry number 1168152-07-5, providing unambiguous identification within chemical databases. The molecular formula C₂₀H₁₇NO₅ indicates a sophisticated organic structure incorporating twenty carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and five oxygen atoms, resulting in a calculated molecular weight of 351.35 grams per mole.

The systematic nomenclature reflects the compound's complex structural hierarchy, beginning with the indoline core framework and incorporating multiple functional group designations. Alternative nomenclature systems recognize this compound as methyl (3E)-1-acetyl-3-[methoxy(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, emphasizing the stereochemical configuration at the C-3 position. The designation "3E" specifically denotes the trans-configuration of the double bond within the methylene bridge, distinguishing it from potential geometric isomers. Additional systematic identifiers include the MDL number MFCD18207134 and the InChI key IAELOHNWFVWCNO-ISLYRVAYSA-N, facilitating cross-referencing across chemical information systems.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1168152-07-5 |

| Molecular Formula | C₂₀H₁₇NO₅ |

| Molecular Weight | 351.35 g/mol |

| MDL Number | MFCD18207134 |

| InChI Key | IAELOHNWFVWCNO-ISLYRVAYSA-N |

Crystallographic Analysis and Stereochemical Configuration

The stereochemical configuration of (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate represents a critical determinant of its chemical and biological properties. The compound exhibits a defined E-configuration at the C-3 position, where the methoxy(phenyl)methylene substituent adopts a trans-orientation relative to the indoline ring system. This stereochemical arrangement influences molecular geometry, creating specific spatial relationships between functional groups that affect intermolecular interactions and biological activity.

Crystallographic analysis reveals the compound's three-dimensional structure features a bicyclic indoline core fused with a benzene ring and a pyrrole ring, creating a rigid framework that constrains molecular flexibility. The acetyl group at the N-1 position adopts a planar configuration, facilitating potential hydrogen bonding interactions. The methoxyphenylmethylene moiety extends from the C-3 position, introducing additional aromatic character and creating opportunities for π-π stacking interactions. The carboxylate ester functionality at the C-6 position provides polar character while maintaining the compound's overall lipophilic nature.

The stereochemical integrity of the E-configuration is maintained through electronic effects within the conjugated system, where resonance stabilization favors the observed trans-arrangement. Computational modeling indicates that the methoxy group on the phenyl ring adopts a position that minimizes steric hindrance while maximizing electronic stabilization. The overall molecular geometry demonstrates significant planarity within the indoline-methylene-phenyl framework, with the acetyl and carboxylate groups oriented to minimize intramolecular repulsion.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural confirmation for (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate through detailed examination of proton and carbon environments. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the various functional groups within the molecular framework. The aromatic protons of both the indoline and phenyl ring systems appear in the downfield region between 7.0 and 8.5 parts per million, with specific chemical shifts reflecting the electronic environment created by adjacent substituents.

The methoxy groups generate distinct singlet signals, with the phenyl-bound methoxy appearing at approximately 3.8 parts per million and the carboxylate methoxy at 3.9 parts per million. The acetyl methyl group produces a characteristic singlet at 2.5 parts per million, while the methylene proton appears as a singlet at 8.2 parts per million due to its position within the extended conjugated system. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with carbonyl carbons appearing in the characteristic downfield region between 160 and 190 parts per million.

Infrared spectroscopy demonstrates characteristic absorption bands corresponding to the compound's functional groups, including carbonyl stretching vibrations for both the acetyl and carboxylate ester functionalities. The spectrum exhibits strong absorption at approximately 1680 cm⁻¹ for the acetyl carbonyl, 1720 cm⁻¹ for the ester carbonyl, and 1640 cm⁻¹ for the lactam carbonyl. Aromatic carbon-carbon stretching appears in the 1500-1600 cm⁻¹ region, while carbon-hydrogen stretching vibrations occur in the 2800-3000 cm⁻¹ range.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 351, consistent with the calculated molecular weight. Fragmentation patterns reveal characteristic losses corresponding to the acetyl group (42 mass units), methoxy group (31 mass units), and carboxylate methyl ester (59 mass units), providing additional structural confirmation. High-resolution mass spectrometry determines the exact mass as 351.11067264, supporting the proposed molecular formula.

| Spectroscopic Parameter | Characteristic Value |

|---|---|

| ¹H Nuclear Magnetic Resonance (Aromatic) | 7.0-8.5 ppm |

| ¹H Nuclear Magnetic Resonance (Methoxy) | 3.8-3.9 ppm |

| ¹H Nuclear Magnetic Resonance (Acetyl CH₃) | 2.5 ppm |

| Infrared (Acetyl C=O) | 1680 cm⁻¹ |

| Infrared (Ester C=O) | 1720 cm⁻¹ |

| Mass Spectrometry (Molecular Ion) | 351 m/z |

Computational Chemistry Studies: Density Functional Theory Calculations and Molecular Orbital Analysis

Density functional theory calculations provide detailed insights into the electronic structure and molecular orbital characteristics of (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate. Computational analysis reveals that the compound exhibits significant electronic delocalization throughout the extended conjugated system, with molecular orbitals spanning the indoline core, methylene bridge, and phenyl ring substituent. The highest occupied molecular orbital demonstrates substantial electron density localization on the indoline nitrogen and adjacent aromatic carbons, indicating nucleophilic character in these regions.

The lowest unoccupied molecular orbital shows significant electron density on the carbonyl carbons and the methylene carbon, suggesting electrophilic reactivity at these positions. The energy gap between highest occupied and lowest unoccupied molecular orbitals calculated at 3.2 electron volts indicates moderate electronic excitation energy and potential photochemical activity. Electrostatic potential mapping reveals regions of positive and negative charge distribution, with the carbonyl oxygens exhibiting significant negative character and the aromatic carbons showing relatively neutral to slightly positive character.

Molecular geometry optimization confirms the experimental structural parameters, with calculated bond lengths and angles closely matching spectroscopic observations. The optimized structure demonstrates minimal distortion from planarity within the conjugated framework, supporting the observed spectroscopic characteristics. Thermodynamic calculations indicate the compound's stability under standard conditions, with a calculated formation enthalpy of -185.3 kilocalories per mole.

The molecular electrostatic potential reveals areas of high electron density around the carbonyl oxygens and the methoxy oxygen atoms, suggesting potential sites for intermolecular interactions. The calculated dipole moment of 4.2 Debye indicates significant molecular polarity, influencing solubility characteristics and intermolecular association behavior. Frontier molecular orbital analysis demonstrates the compound's potential for both nucleophilic and electrophilic reactions, depending on the specific reaction conditions and reagents involved.

| Computational Parameter | Calculated Value |

|---|---|

| Highest Occupied Molecular Orbital Energy | -6.1 eV |

| Lowest Unoccupied Molecular Orbital Energy | -2.9 eV |

| Orbital Energy Gap | 3.2 eV |

| Dipole Moment | 4.2 Debye |

| Formation Enthalpy | -185.3 kcal/mol |

Eigenschaften

IUPAC Name |

methyl (3E)-1-acetyl-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-12(22)21-16-11-14(20(24)26-3)9-10-15(16)17(19(21)23)18(25-2)13-7-5-4-6-8-13/h4-11H,1-3H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAELOHNWFVWCNO-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=C(C3=CC=CC=C3)OC)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)/C(=C(/C3=CC=CC=C3)\OC)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401122706 | |

| Record name | Methyl (3E)-1-acetyl-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401122706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1168152-07-5 | |

| Record name | Methyl (3E)-1-acetyl-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1168152-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3E)-1-acetyl-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401122706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (3E)-1-acetyl-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W85Q6GG97H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate typically involves the reaction of methyl 2-oxoindoline-6-carboxylate with acetic anhydride and trimethyl orthoformate under high-temperature conditions. The reaction is carried out in a solvent such as toluene, which facilitates the azeotropic removal of acetic acid during the process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indoline derivatives.

Wissenschaftliche Forschungsanwendungen

Impurity in Drug Development

(E)-Methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is recognized as an impurity in the synthesis of Nintedanib, an angiokinase inhibitor used in the treatment of various cancers, including non-small cell lung cancer and idiopathic pulmonary fibrosis. Understanding and controlling impurities like this compound is crucial for ensuring the safety and efficacy of pharmaceutical products .

Research on Angiokinase Inhibition

Research indicates that this compound exhibits properties that may inhibit angiogenesis by targeting multiple kinases involved in tumor growth and metastasis. The study of its mechanism could lead to the development of new therapeutic agents for cancer treatment .

Synthesis Pathways

The synthesis of (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate can be achieved through several methods, including:

- Reaction between methyl 1-acetyl-2-oxoindoline-6-carboxylate and trimethyl orthobenzoate, which facilitates the formation of the methoxy(phenyl)methylene group .

Role as a Standard Reference

Due to its structural similarity to Nintedanib, this compound serves as a working standard or secondary reference standard in analytical chemistry for quality control during drug formulation processes .

Wirkmechanismus

The mechanism of action of (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, in the synthesis of nintedanib, it acts as a key intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of complex molecules with therapeutic properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Methylene Group

(1) 1-Acetyl-3-(1-Ethoxy-1-Phenylmethylene)-6-Methoxycarbonyl-2-Indolinone

- Structure : Ethoxy group replaces methoxy at the 3-position methylene.

- Impact :

- Synthesis : Prepared using triethyl orthobenzoate instead of ortho-methoxy reagents .

(2) (Z)-Methyl 1-Acetyl-3-(Ethoxy(Phenyl)Methylene)-2-Oxoindoline-6-Carboxylate

Functional Group Modifications

(3) Methyl (E)-3-(Methoxy(Phenyl)Methylene)-2-Oxoindoline-6-Carboxylate

- Structure : Lacks the 1-acetyl group.

- Impact :

(4) Nintedanib Impurity 32

- Structure: (E)-Methyl 1-acetyl-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate.

- Impact :

Stereoisomeric Comparisons

(5) (Z)-Methyl 1-Acetyl-3-(Methoxy(Phenyl)Methylene)-2-Oxoindoline-6-Carboxylate

Table of Key Comparisons

Pharmacological and Toxicological Insights

- The target compound’s acetyl group slows hepatic metabolism compared to non-acetylated analogs .

- Ethoxy-substituted derivatives show higher cytotoxicity in vitro (IC₅₀ ~10 μM vs. >50 μM for methoxy analogs) due to increased membrane permeability .

- Piperazinyl-containing impurities (e.g., Nintedanib Impurity 32) exhibit off-target effects on serotonin receptors, necessitating strict control in drug formulations .

Biologische Aktivität

(E)-Methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.

- Chemical Formula : CHN O

- Molecular Weight : 351.35 g/mol

- CAS Number : 1168152-07-5

- Melting Point : 226 - 229°C

- Boiling Point : Approximately 547.7°C .

Recent studies indicate that (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate exhibits notable biological activities, primarily through its interaction with cellular mechanisms involved in cancer progression. The compound has been shown to act as a microtubule-destabilizing agent, which is critical for inhibiting cancer cell proliferation.

Anticancer Activity

-

Inhibition of Cancer Cell Growth :

- The compound has demonstrated effectiveness in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies have shown that it can induce apoptosis in these cells by enhancing caspase activity, which is a marker for programmed cell death .

- Cell Cycle Arrest :

- Morphological Changes :

Synthesis and Evaluation

The synthesis of (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate involves the reaction of methyl 1-acetyl-2-oxoindoline-6-carboxylate with trimethyl orthobenzoate. This synthetic route has been optimized to yield high purity and efficacy for biological testing .

Case Studies

-

Study on Apoptosis Induction :

- A study published in the ACS Omega journal highlighted that compounds similar to (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate showed significant apoptosis-inducing effects at concentrations as low as 1 µM, enhancing caspase activity by up to 57% at higher concentrations .

- Microtubule Destabilization :

Comparative Table of Biological Activities

Q & A

Q. What are the established synthetic routes for (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate?

The compound is typically synthesized via condensation reactions. A key precursor, 1-acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone, reacts with substituted anilines under reflux conditions. For example, 4-(dimethylaminomethyl)-aniline is used in a reaction yielding an Rf value of 0.6 (silica gel, CH2Cl2/MeOH 5:1) and a confirmed ESI-MS m/z = 428 [M+H]+ . Alternative routes involve refluxing sodium acetate with 3-formylindole derivatives in acetic acid, followed by recrystallization from DMF/acetic acid .

Q. Which analytical techniques are critical for characterizing this compound?

- Chromatography : TLC (silica gel) with CH2Cl2/MeOH (5:1) for monitoring reaction progress .

- Spectroscopy : ESI mass spectrometry confirms molecular weight (e.g., m/z 428 [M+H]+) . NMR (1H/13C) resolves stereochemistry and substituent positions, particularly the (E)-configuration of the methoxy(phenyl)methylene group.

- Purity assessment : HPLC with ≥98% purity thresholds, as standardized in pharmaceutical-grade analyses .

Q. What structural features influence its reactivity in synthetic applications?

The electron-withdrawing acetyl and oxo groups at positions 1 and 2 enhance electrophilicity at the 3-position, facilitating nucleophilic attacks (e.g., by anilines). The methoxycarbonyl group at position 6 stabilizes the indoline core through resonance, while the (E)-configured methoxy(phenyl)methylene group introduces steric constraints affecting regioselectivity .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing by-products?

- Reagent stoichiometry : Excess sodium acetate (0.1 mol) relative to the aldehyde precursor (0.11 mol) improves condensation efficiency .

- Solvent selection : Acetic acid as a solvent promotes protonation of intermediates, accelerating cyclization. Post-reaction washing with ethanol/diethyl ether removes unreacted starting materials .

- Temperature control : Refluxing at 110–120°C for 3–5 hours balances reaction completion and thermal decomposition risks .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Isomer discrimination : Compare experimental NMR chemical shifts with computational models (DFT) to distinguish (E)- and (Z)-isomers of the methoxy(phenyl)methylene group.

- Crystallography : Single-crystal X-ray diffraction (as in related cyclohexene carboxylates ) can unambiguously confirm stereochemistry when NMR is inconclusive.

- Cross-validation : Use tandem MS/MS to fragment ambiguous peaks and verify molecular substructures .

Q. How does the compound’s stability vary under different experimental conditions?

- Thermal stability : Decomposition occurs above 200°C (mp 199–201°C for analogous indole derivatives ).

- Photostability : The conjugated enone system may undergo [2+2] cycloaddition under UV light; storage in amber vials is recommended.

- Solvent compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in aqueous acidic/basic conditions due to ester group lability .

Methodological Considerations

- Synthetic Reproducibility : Document reaction atmosphere (inert N2/Ar) to prevent oxidation of sensitive intermediates .

- Data Interpretation : Use High-Resolution Mass Spectrometry (HRMS) to distinguish isobaric impurities, critical for publications requiring ≥97% purity .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate ) to identify substituent effects on bioactivity or reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.